2-(4-Bromophenyl)cyclobutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)cyclobutan-1-OL is an organic compound with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.1 g/mol It is characterized by a cyclobutane ring substituted with a 4-bromophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)cyclobutan-1-OL typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction, where a suitable diene and a brominated phenyl compound are reacted under specific conditions to form the cyclobutane ring . The reaction conditions often include the use of catalysts such as nickel or palladium complexes and may require photochemical activation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of cyclobutanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Bromophenyl)cyclobutanone.
Reduction: Formation of cyclobutanol.
Substitution: Formation of 2-(4-substituted phenyl)cyclobutan-1-OL derivatives.
Scientific Research Applications
2-(4-Bromophenyl)cyclobutan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)cyclobutanol: Similar structure but differs in the position of the hydroxyl group.
2-(4-Chlorophenyl)cyclobutan-1-OL: Similar structure with a chlorine atom instead of bromine.
2-(4-Methylphenyl)cyclobutan-1-OL: Similar structure with a methyl group instead of bromine.
Uniqueness
2-(4-Bromophenyl)cyclobutan-1-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the cyclobutane ring provides a rigid framework, influencing the compound’s biological activity and stability .
Properties
Molecular Formula |
C10H11BrO |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-(4-bromophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2 |
InChI Key |
CNXQOORFQANMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.